molecular formula C20H19N7O7 B8078310 CID 3080544

CID 3080544

Cat. No. B8078310
M. Wt: 469.4 g/mol
InChI Key: UGWUWNVTCLDEOG-ZDUSSCGKSA-N
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Description

CID 3080544 is also known as 10-Formyl Folic Acid . It’s a compound with the molecular formula C20H19N7O7 .


Molecular Structure Analysis

The molecular structure of CID 3080544 consists of 20 carbon atoms, 19 hydrogen atoms, 7 nitrogen atoms, and 7 oxygen atoms .

Scientific Research Applications

  • Probing Biological Systems : CID is used as a tool for studying biological processes, offering a way to tackle problems not accessible by classical genetic interference methods (Voss, Klewer, & Wu, 2015).

  • Inducible Gene Regulation : The development of proteolysis-targeting chimera-based CID (PROTAC-CID) platforms enables inducible gene regulation and gene editing in human cells and mice (Ma et al., 2023).

  • Controlling Protein Localization and Function : A novel chemical inducer of protein dimerization facilitates rapid activation and deactivation with high spatiotemporal resolution, useful for controlling peroxisome transport and mitotic checkpoint signaling in living cells (Aonbangkhen et al., 2018).

  • Solving Cell Biology Problems : CID has been instrumental in providing insights into lipid second messengers and small GTPases, particularly in understanding the "signaling paradox" (DeRose, Miyamoto, & Inoue, 2013).

  • Water Use Efficiency in Agriculture : CID, in the context of carbon isotope discrimination, has been applied to improve water use efficiency and productivity of barley under various environmental conditions (Anyia et al., 2007).

  • Development of Chemically Inducible Trimerization Systems : The creation of chemically inducible trimerization tools based on split FRB or FKBP with full-length FKBP or FRB, which expands the chemogenetics toolbox and enables new types of protein manipulation in live cells (Wu et al., 2020).

Future Directions

A study suggests that the LC-MS/MS method, which includes the quantification of 10-Formyl Folic Acid (CID 3080544), provides fast quantification of various folate vitamers and total folate content. This could be a proper substitute to the currently standardized but imprecise and time-consuming microbiological assay in the future .

properties

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O7/c21-20-25-16-15(18(32)26-20)23-11(7-22-16)8-27(9-28)12-3-1-10(2-4-12)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,7,9,13H,5-6,8H2,(H,24,31)(H,29,30)(H,33,34)(H3,21,22,25,26,32)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWUWNVTCLDEOG-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)N=C(N3)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)N=C(N3)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 3080544

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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